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molecular formula C11H7BrClNOS B4430109 5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide

5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide

Cat. No. B4430109
M. Wt: 316.60 g/mol
InChI Key: ORNHRCGWJVSKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079891B2

Procedure details

A mixture of 5-bromo-thiophene-2-carboxylic acid (5) (207 mg, 1 mmol), oxalyl chloride (420 μl) and catalytic amount of DMF in 5 ml DCM was stirred at r.t for 2 h before evaporation to dryness. The resulting solid residue was dissolved in 5 ml DCM and to which were added 2-chloroaniline (209 μl, 2 eq) and DIEA (522 μl). The reaction mixture was stirred at r.t for overnight before worked up with EA/aq. HCl/brine. The org. phase was concentrated and then purified on a flash silica gel column to give 291 mg (5-bromo(2-thienyl))-N-(2-chlorophenyl)carboxamide (7) as light yellow solid. (yield: 92%, purity>90%).
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
420 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
209 μL
Type
reactant
Reaction Step Two
Name
Quantity
522 μL
Type
reactant
Reaction Step Two
Name
HCl brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.[Cl:16][C:17]1[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=1[NH2:19].CCN(C(C)C)C(C)C.Cl.[Cl-].[Na+].O>C(Cl)Cl.CC(=O)OCC.CN(C=O)C>[Br:1][C:2]1[S:6][C:5]([C:7]([NH:19][C:18]2[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=2[Cl:16])=[O:9])=[CH:4][CH:3]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
207 mg
Type
reactant
Smiles
BrC1=CC=C(S1)C(=O)O
Name
Quantity
420 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
209 μL
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
522 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
HCl brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[Cl-].[Na+].O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at r.t for 2 h before evaporation to dryness
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at r.t for overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
phase was concentrated
CUSTOM
Type
CUSTOM
Details
purified on a flash silica gel column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(S1)C(=O)NC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 291 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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